molecular formula C8H5Br2NO B015217 3-(Dibromomethyl)-1,2-benzisoxazole CAS No. 867040-02-6

3-(Dibromomethyl)-1,2-benzisoxazole

Cat. No. B015217
M. Wt: 290.94 g/mol
InChI Key: VAIXOPJFGVYDBK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-substituted 1,2-benzisoxazole derivatives, including those with dibromomethyl groups, involves various methodologies. One common method for synthesizing these derivatives is based on the reaction of 3-(bromomethyl)-1,2-benzisoxazole with sodium bisulfite followed by chlorination and amination processes. This synthesis pathway has been utilized to produce compounds with marked anticonvulsant activity in mice (H. Uno, M. Kurokawa, Y. Masuda, H. Nishimura, 1979). Another approach involves the modified Boekelheide rearrangement for the efficient synthesis of 3-chloromethyl-1,2-benzisoxazoles, which can be adapted for dibromomethyl derivatives (V. Arava, Laxminarasimhulu Gorentla, Udaya Bhaskara Rao Siripalli, P. Dubey, 2011).

Scientific Research Applications

  • Drug Discovery and Development : Benzisoxazoles, including derivatives of 3-(Dibromomethyl)-1,2-benzisoxazole, are used in drug discovery, particularly for developing atypical antipsychotics and treatments for CNS disorders (Uto, 2015).

  • Antipsychotic Compounds : Derivatives such as 3-substituted-1,2-benzisoxazole have been identified as potential antipsychotic compounds and useful intermediates in medicinal chemistry (Arava et al., 2011).

  • Polymeric Materials, Dyes, and Heterocyclic Compounds : 2,1-Benzisoxazoles, including variants of the 3-(Dibromomethyl) group, are used in the production of polymeric materials, dyes, and heterocyclic compounds. They exhibit biological activity and possess a weak N-O bond that can open the cycle in reactions like reduction and oxidation (Kotov et al., 2019).

  • Preparation of Pharmacologically Active Compounds : N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, a related compound, is a precursor for preparing 3,5-disubstituted benzoxazoles with various pharmacological activities (Khodot & Rakitin, 2022).

  • Anticonvulsant and Antimicrobial Activities : Certain derivatives show marked anticonvulsant activity in animal models and antimicrobial activity against bacterial and fungal strains. This includes 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives (Uno et al., 1979).

  • Synthesis of Chemotherapeutic Agents : 1,2-Benzisoxazole derivatives are used in the synthesis of chemotherapeutic agents due to their high therapeutic properties (Shastri, 2016).

  • Antioxidant and Anticancer Activities : Some synthesized benzisoxazoles, including 3-substituted derivatives, display significant antioxidant activity and efficacy against human cancer cell lines (Anand et al., 2014).

  • Photochemistry Studies : The study of the photochemistry of 1,2-benzisoxazole involves understanding the formation of intermediates like spiro-2H-azirine and ketenimine, which is crucial for photoisomerization processes (Nunes et al., 2016).

Safety And Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling910.


Future Directions

This involves discussing potential future research directions or applications for the compound. This could be based on its biological activity, its reactivity, or other unique properties11.


Please note that this is a general approach and the specific details would depend on the compound . For a detailed analysis of a specific compound, please consult a chemistry professional or a reliable source.


properties

IUPAC Name

3-(dibromomethyl)-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2NO/c9-8(10)7-5-3-1-2-4-6(5)12-11-7/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAIXOPJFGVYDBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399679
Record name 3-(DIBROMOMETHYL)-1,2-BENZISOXAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dibromomethyl)-1,2-benzisoxazole

CAS RN

867040-02-6
Record name 3-(DIBROMOMETHYL)-1,2-BENZISOXAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Dibromomethyl)-1,2-benzisoxazole
Reactant of Route 2
3-(Dibromomethyl)-1,2-benzisoxazole
Reactant of Route 3
3-(Dibromomethyl)-1,2-benzisoxazole
Reactant of Route 4
3-(Dibromomethyl)-1,2-benzisoxazole
Reactant of Route 5
3-(Dibromomethyl)-1,2-benzisoxazole
Reactant of Route 6
3-(Dibromomethyl)-1,2-benzisoxazole

Citations

For This Compound
1
Citations
S KAMIYA, M MIYAHARA, S SUEYOSHI… - Chemical and …, 1978 - jstage.jst.go.jp
The reaction of 6-bis (2-chloroethyl) aminomethyl-3-hydroxypyridazine 1-oxide (III) with bromine gave the 4-bromo derivative (IV). 1-(2-Chloroethyl)-1-nitroso-3-(3-pyridylmethyl) urea N-…
Number of citations: 10 www.jstage.jst.go.jp

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